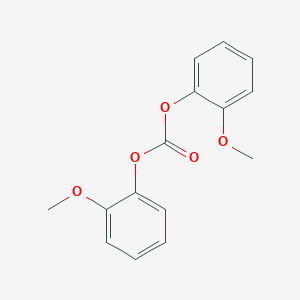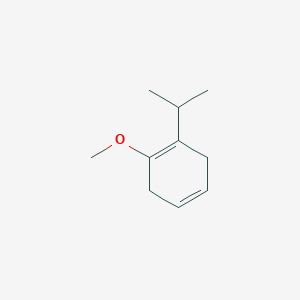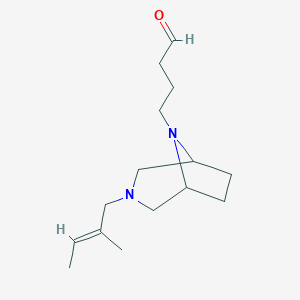
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane, also known as DMXB-A, is a compound that has been studied for its potential use as a therapeutic agent in various medical conditions. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists.
作用機序
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). Activation of this receptor has been shown to improve cognitive function and memory. It also has anti-inflammatory properties and has been found to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce negative symptoms in schizophrenia and improve attention and reduce impulsivity in ADHD. 8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane has anti-inflammatory properties and has been found to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of 8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane is its selectivity for the α7 nAChR, which reduces the potential for off-target effects. However, its potential use in humans is limited by its poor bioavailability and short half-life.
将来の方向性
Future research on 8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane could focus on improving its bioavailability and half-life to increase its potential therapeutic use. It could also be studied for its potential use in other medical conditions, such as Parkinson's disease and multiple sclerosis. Additionally, further research could be conducted to investigate the mechanisms underlying its anti-inflammatory properties and its potential use in treating inflammatory conditions.
合成法
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane can be synthesized using a multistep synthetic route. The first step involves the reaction of 2-methyl-2-buten-1-ol with butyric anhydride to form 2-methyl-2-butenyl butyrate. This intermediate is then reacted with 3,8-diazabicyclo[3.2.1]octane (DABCO) in the presence of a Lewis acid catalyst to yield 8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane.
科学的研究の応用
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane has been studied for its potential use in various medical conditions, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. In schizophrenia, 8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane has been shown to improve cognitive function and reduce negative symptoms. In ADHD, it has been found to improve attention and reduce impulsivity.
特性
CAS番号 |
101607-39-0 |
|---|---|
製品名 |
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane |
分子式 |
C15H26N2O |
分子量 |
250.38 g/mol |
IUPAC名 |
4-[3-[(E)-2-methylbut-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]butanal |
InChI |
InChI=1S/C15H26N2O/c1-3-13(2)10-16-11-14-6-7-15(12-16)17(14)8-4-5-9-18/h3,9,14-15H,4-8,10-12H2,1-2H3/b13-3+ |
InChIキー |
PLVPBCILDZUVLX-UHFFFAOYSA-N |
異性体SMILES |
C/C=C(\C)/CN1CC2CCC(C1)N2CCCC=O |
SMILES |
CC=C(C)CN1CC2CCC(C1)N2CCCC=O |
正規SMILES |
CC=C(C)CN1CC2CCC(C1)N2CCCC=O |
同義語 |
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





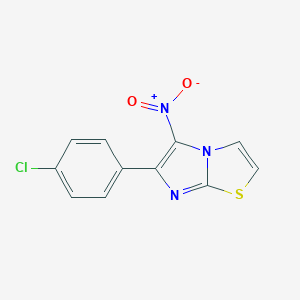
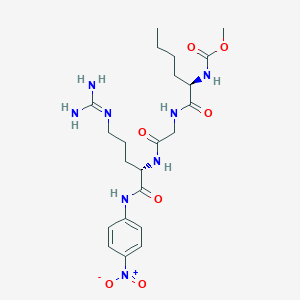
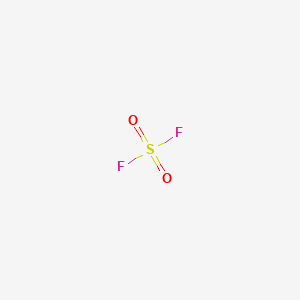
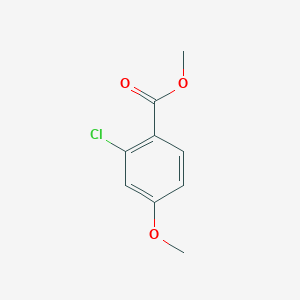
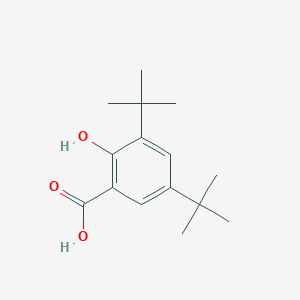


![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)

